YL-365

Description

Propriétés

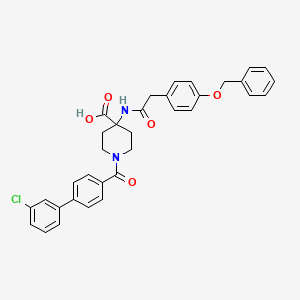

Formule moléculaire |

C34H31ClN2O5 |

|---|---|

Poids moléculaire |

583.1 g/mol |

Nom IUPAC |

1-[4-(3-chlorophenyl)benzoyl]-4-[[2-(4-phenylmethoxyphenyl)acetyl]amino]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C34H31ClN2O5/c35-29-8-4-7-28(22-29)26-11-13-27(14-12-26)32(39)37-19-17-34(18-20-37,33(40)41)36-31(38)21-24-9-15-30(16-10-24)42-23-25-5-2-1-3-6-25/h1-16,22H,17-21,23H2,(H,36,38)(H,40,41) |

Clé InChI |

GRMOWKNKIVEDRP-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl |

Origine du produit |

United States |

Foundational & Exploratory

YL-365: A Potent and Selective GPR34 Antagonist for Neuropathic Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YL-365 is a novel, potent, and highly selective antagonist of the G protein-coupled receptor 34 (GPR34), a lysophosphatidylserine (LysoPS) receptor implicated in various pathological processes, including neuropathic pain. Developed through virtual screening and subsequent structural optimization, this compound has demonstrated significant antinociceptive effects in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the GPR34 signaling pathway and experimental workflows are included to facilitate further research and development of this promising compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule with a complex chemical structure. Its identity and fundamental properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-{2-[4-(benzyloxy)phenyl]acetamido}-1-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}piperidine-4-carboxylic acid | [1] |

| Chemical Formula | C34H31ClN2O5 | [2] |

| Molecular Weight | 583.07 g/mol | [2] |

| Solubility | Soluble in DMSO (up to 200 mg/mL) | [2] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 9 | [3] |

Pharmacological Properties

This compound is characterized by its high potency and selectivity as a GPR34 antagonist. Its pharmacological profile has been evaluated through a series of in vitro and in vivo studies.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Assay | Source |

| IC50 | 17 nM | Tango Assay | [1][4] |

| Mechanism of Action | Competitive Antagonist | Cryo-EM Structure Analysis | [1][4] |

| Selectivity | No significant activity against a panel of other GPCRs and 378 human protein kinases | Various binding and activity assays | [4] |

| In Vivo Efficacy | Dose-dependent reduction of mechanical allodynia in a mouse model of neuropathic pain (5, 10, and 20 mg/kg, i.p.) | Neuropathic Pain Model | [4] |

Pharmacokinetics

While detailed quantitative pharmacokinetic data for this compound are not publicly available, the primary research describes it as having "favorable PK properties" based on in vivo studies in mice.[4]

Mechanism of Action and Signaling Pathway

GPR34 is a G protein-coupled receptor that is activated by lysophosphatidylserine (LysoPS). Upon activation, GPR34 primarily couples to the Gi family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gαi and Gβγ) initiates downstream signaling cascades, most notably the PI3K-AKT and ERK pathways, which are involved in cell proliferation, survival, and inflammation.

This compound acts as a competitive antagonist at the orthosteric binding site of GPR34, preventing the binding of LysoPS and subsequent receptor activation and downstream signaling.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the methods described in the primary literature.[4]

Tango Assay for GPR34 Antagonist Activity

This assay is used to determine the inhibitory activity of compounds on GPR34 signaling.

Protocol:

-

HTLA cells stably expressing the human GPR34-Tango construct are seeded in 384-well white-bottom plates.

-

The following day, cells are treated with varying concentrations of this compound or control compounds for 30 minutes at 37°C.

-

LysoPS is then added to a final concentration equivalent to its EC80 value, and the plates are incubated for an additional 6 hours at 37°C.

-

After incubation, Bright-Glo Luciferase Assay Substrate is added to each well.

-

Luminescence is measured using a plate reader to determine the level of receptor activation. The IC50 value is calculated from the dose-response curve.

BRET-based Gαi1-γ2 Dissociation Assay

This assay measures the ability of this compound to inhibit GPR34-mediated G protein activation.

Protocol:

-

HEK293T cells are co-transfected with plasmids encoding GPR34, Gαi1-Rluc8, Gβ3, and Gγ2-GFP2.

-

48 hours post-transfection, cells are harvested, washed, and resuspended in assay buffer.

-

Cells are plated into 96-well white-bottom plates.

-

This compound or a vehicle control is added to the wells and incubated for 10 minutes.

-

The Rluc8 substrate, coelenterazine h, is added to each well.

-

LysoPS is added to stimulate the receptor.

-

BRET signal (the ratio of GFP2 emission to Rluc8 emission) is measured immediately using a plate reader. A decrease in the BRET signal indicates G protein dissociation and, therefore, receptor activation. The inhibitory effect of this compound is quantified by its ability to prevent the LysoPS-induced decrease in the BRET signal.

In Vivo Studies in a Neuropathic Pain Model

The therapeutic potential of this compound was evaluated in a mouse model of neuropathic pain induced by spared nerve injury (SNI).

Protocol:

-

Animal Model: Neuropathic pain is induced in C57BL/6J mice via SNI surgery.

-

Drug Administration: Following the development of mechanical allodynia, mice are treated with intraperitoneal (i.p.) injections of this compound (5, 10, or 20 mg/kg) or vehicle control.

-

Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments at various time points after drug administration. An increase in the paw withdrawal threshold indicates an antinociceptive effect.

-

Toxicity Assessment: The safety of this compound is evaluated by monitoring body weight, and through hematological and serum biochemical analyses.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of GPR34. Its high potency, selectivity, and demonstrated in vivo efficacy in a model of neuropathic pain make it a promising lead compound for the development of novel analgesics. The detailed information and protocols provided in this guide are intended to support and accelerate further research into the therapeutic potential of targeting GPR34 with selective antagonists like this compound.

References

- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Dendritic Cells Regulate GPR34 through Mitogenic Signals and Undergo Apoptosis in Its Absence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

YL-365: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-365 has emerged as a highly potent and selective antagonist for the G protein-coupled receptor 34 (GPR34), a lysophosphatidylserine (LysoPS) receptor implicated in various physiological and pathological processes, including immune response and neuropathic pain.[1][2][3][4] This technical guide provides an in-depth overview of the target selectivity profile of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Target and Potency

This compound demonstrates potent and specific antagonism of GPR34 with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][5] Its mechanism of action is competitive, binding to a portion of the orthosteric binding pocket of GPR34.[1][2][3][6] This binding event induces an allosteric change in the receptor, leading to its inactivation.[1][2][3]

Target Selectivity Profile

A critical aspect of the development of this compound is its remarkable selectivity. Extensive screening against a broad range of other receptors and kinases has demonstrated its high specificity for GPR34.

GPCR Selectivity

This compound was profiled against a panel of G protein-coupled receptors and displayed no significant activity, highlighting its selectivity for GPR34.[1][6]

Table 1: GPCR Selectivity of this compound

| Target | Activity |

| Various GPCRs | No activity detected |

| (Note: For a comprehensive list of the tested GPCRs, refer to the supplementary information of the primary publication.) |

Kinase Selectivity

Furthermore, this compound was evaluated against a large panel of human protein kinases and exhibited no inhibitory effects, underscoring its clean off-target profile in this regard.[1][6]

Table 2: Kinase Selectivity of this compound

| Target Panel | Activity |

| 378 Human Protein Kinases | No inhibitory effect |

| (Note: For a detailed list of the screened kinases, please consult the supplementary materials of the original research article.) |

Signaling Pathway and Mechanism of Action

This compound functions by directly competing with the endogenous ligand, LysoPS, for the GPR34 binding pocket. Upon binding, this compound stabilizes an inactive conformation of the receptor, preventing the G-protein coupling and subsequent downstream signaling.

Caption: GPR34 signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures, as outlined below.

Cryo-Electron Microscopy (Cryo-EM)

To elucidate the structural basis of this compound's interaction with GPR34, cryo-electron microscopy was employed.

Workflow:

-

Protein Expression and Purification: Human GPR34 was expressed and purified. To enhance stability for structural studies, fusion proteins were designed.

-

Complex Formation: Purified GPR34 was incubated with this compound to form the antagonist-bound complex.

-

Vitrification: The complex solution was applied to EM grids and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection: The vitrified samples were imaged using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Collected micrographs were processed to reconstruct the three-dimensional structure of the GPR34-YL-365 complex.

Caption: A simplified workflow for Cryo-EM structural determination.

Gαi1-Gγ2 Dissociation Assay

This assay was utilized to assess the functional consequences of mutations in the GPR34 binding pocket on the inhibitory activity of this compound.

Methodology:

-

Cell Culture and Transfection: Cells were co-transfected with plasmids encoding for GPR34 (wild-type or mutant), Gαi1, and Gγ2.

-

Ligand Stimulation: Transfected cells were treated with varying concentrations of this compound.

-

Signal Detection: The dissociation of the Gαi1-Gγ2 complex, a hallmark of G protein activation, was measured using a suitable detection system (e.g., BRET or FRET).

-

Data Analysis: The IC50 values of this compound for the wild-type and mutant receptors were determined and compared to evaluate the impact of the mutations.

Conclusion

This compound is a highly selective and potent antagonist of GPR34. Its specificity has been rigorously demonstrated through extensive screening against other GPCRs and a broad panel of kinases. The detailed structural and functional characterization of this compound provides a solid foundation for its further development as a therapeutic agent targeting GPR34-mediated pathologies.

References

- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Discovery and Synthesis of YL-365: A Potent and Selective GPR34 Antagonist for Neuropathic Pain

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of YL-365, a novel, potent, and selective antagonist of the G protein-coupled receptor 34 (GPR34). GPR34, a receptor for lysophosphatidylserine (LysoPS), has emerged as a promising therapeutic target for a variety of diseases, including neuropathic pain. The development of this compound represents a significant advancement in the modulation of this receptor. This document details the virtual screening and structural optimization strategies that led to the identification of this compound, outlines its chemical synthesis, and presents comprehensive data from key biological assays. Detailed experimental protocols and visualizations of relevant pathways and workflows are provided to facilitate further research and development in this area.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets of a significant portion of modern pharmaceuticals. GPR34 is a class A GPCR that is activated by lysophosphatidylserine (LysoPS), a bioactive lipid mediator. Emerging evidence implicates GPR34 signaling in various physiological and pathological processes, making it an attractive drug target. The discovery of selective modulators of GPR34 is crucial for elucidating its biological functions and for the development of novel therapeutics.

This document focuses on this compound, a recently identified small molecule that acts as a potent and selective competitive antagonist of human GPR34. Its discovery was enabled by a structure-based approach, utilizing cryogenic electron microscopy (cryo-EM) structures of GPR34. This compound has demonstrated significant efficacy in a preclinical model of neuropathic pain, highlighting its therapeutic potential.

Discovery of this compound

The identification of this compound was a multi-step process that began with a large-scale virtual screening campaign, followed by iterative rounds of chemical synthesis and structure-activity relationship (SAR) optimization.

Virtual Screening

The discovery process was initiated with a molecular docking-based virtual screening of a large chemical library against the cryo-EM structure of GPR34. This structure-based approach allowed for the in silico identification of potential GPR34 ligands. The initial screening identified a hit compound that served as the starting point for chemical optimization.

Structural Optimization

Following the initial hit identification, a systematic structural optimization program was undertaken to improve the potency, selectivity, and drug-like properties of the lead compound. This involved the synthesis and evaluation of a series of analogs, leading to the eventual discovery of this compound.

Logical Flow of this compound Discovery

Caption: Workflow for the discovery of this compound.

Synthesis of this compound

This compound, with the chemical name 4-(2-(4-(Benzyloxy)phenyl)acetamido)-1-(3'-chlorobiphenylcarbonyl)piperidine-4-carboxylic acid, can be synthesized through a multi-step process. The following is a proposed synthetic route based on the synthesis of similar 4-carboxy-4-anilidopiperidine derivatives.

Proposed Synthetic Pathway for this compound

Caption: A potential synthetic route for this compound.

Biological Evaluation of this compound

The biological activity of this compound was characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and therapeutic efficacy.

In Vitro Potency and Selectivity

The antagonistic activity of this compound against GPR34 was determined using a Gαi1-Gγ2 dissociation assay. This assay measures the ability of a compound to inhibit the agonist-induced dissociation of the Gαi1 and Gγ2 subunits of the G protein complex. This compound was found to be a potent antagonist of GPR34.

The selectivity of this compound was assessed by screening it against a panel of other GPCRs and protein kinases. The results indicated that this compound is highly selective for GPR34.

| Assay Type | Target | Result |

| Gαi1-Gγ2 Dissociation Assay | Human GPR34 | Potent Antagonist |

| GPCR Selectivity Panel | Various GPCRs |

YL-365: A Potent and Selective GPR34 Antagonist for Neuropathic Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YL-365 is a novel, potent, and selective antagonist of the G protein-coupled receptor 34 (GPR34). Emerging research has highlighted the role of GPR34 in various pathophysiological processes, particularly in neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and preclinical efficacy. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further investigation of this promising compound in pain and neuroscience research.

Introduction

G protein-coupled receptor 34 (GPR34) is a receptor for lysophosphatidylserine (LysoPS) and is predominantly expressed in immune cells such as microglia.[1] Its involvement in modulating immune responses and its upregulation in the spinal cord following nerve injury have implicated GPR34 as a potential therapeutic target for neuropathic pain.[2][3] this compound has been identified as a potent and selective antagonist of GPR34, demonstrating significant antinociceptive effects in preclinical models of neuropathic pain.[4][5] This document serves as a technical resource for researchers interested in utilizing this compound to explore the therapeutic potential of GPR34 antagonism.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | Not Available | - |

| Molecular Weight | 583.07 g/mol | [4] |

| Molecular Formula | C₃₄H₃₁ClN₂O₅ | [4] |

Mechanism of Action and Pharmacology

This compound functions as a competitive antagonist at the GPR34 receptor.[6] Structural studies have revealed that this compound binds to the orthosteric binding pocket of GPR34, thereby preventing its activation by the endogenous ligand LysoPS.[7][8] The primary downstream signaling pathways of GPR34 involve coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and subsequent modulation of intracellular cyclic AMP (cAMP) levels.[9] Activation of GPR34 has also been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/AKT signaling cascades.[9][10] By blocking the binding of LysoPS, this compound effectively attenuates these downstream signaling events.

Signaling Pathway Diagram

References

- 1. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. pnas.org [pnas.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dendritic Cells Regulate GPR34 through Mitogenic Signals and Undergo Apoptosis in Its Absence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GPR34 in Neuropathic Pain: A Technical Guide for Researchers

An In-depth Examination of a Novel Microglial Target for Analgesic Drug Development

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with substantial side effects. A growing body of evidence implicates neuroinflammation, particularly the activation of microglia in the spinal cord, as a key driver of the pathogenesis of neuropathic pain. This has led to an intensified search for novel therapeutic targets within the neuro-immune axis. One such promising target is the G-protein coupled receptor 34 (GPR34). This technical guide provides a comprehensive overview of the current understanding of GPR34's role in neuropathic pain, focusing on its molecular mechanisms, preclinical evidence, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals actively working to identify and validate new analgesic targets.

GPR34: A Microglia-Enriched Receptor in the Neuropathic Pain Cascade

GPR34 is a class A G-protein coupled receptor that is highly and selectively expressed in microglia, the resident immune cells of the central nervous system.[1][2] Under physiological conditions, GPR34 is involved in maintaining microglial homeostasis. However, following peripheral nerve injury, a key trigger for neuropathic pain, the expression and activity of GPR34 are significantly altered, contributing to the neuroinflammatory processes that drive pain hypersensitivity.

Ligand Activation and Upregulation in Neuropathic Pain

The endogenous ligand for GPR34 is lysophosphatidylserine (LysoPS), a bioactive lipid mediator.[3] Following nerve injury, levels of LysoPS have been shown to increase in the spinal cord, providing the stimulus for GPR34 activation on microglia.[3] Concurrently, GPR34 itself is significantly upregulated in the dorsal horn of the spinal cord in response to nerve injury.[1][2] This dual increase in both ligand availability and receptor expression suggests a feed-forward mechanism that amplifies GPR34 signaling in the context of neuropathic pain.

Quantitative Data on GPR34 and Pro-inflammatory Mediators

The following tables summarize the key quantitative findings from preclinical studies investigating the role of GPR34 in neuropathic pain. These data highlight the significant changes in gene expression and pain behavior observed in rodent models of nerve injury.

Table 1: GPR34 mRNA Expression in the Spinal Cord Following Nerve Injury

| Time Point Post-Injury | Fold Change in GPR34 mRNA (vs. Naive) | Significance (p-value) |

| 3 Days | ~2.5 | p < 0.05 |

| 7 Days | ~4.0 | *p < 0.01 |

Data derived from qRT-PCR analysis of the ipsilateral L4 dorsal horn in a mouse model of spinal nerve injury.[1]

Table 2: Pro-inflammatory Cytokine mRNA Expression in the Spinal Cord of Wild-Type (WT) vs. GPR34 Knockout (KO) Mice 1 Day Post-Nerve Injury

| Gene | Fold Change (WT vs. Naive) | Fold Change (GPR34 KO vs. Naive) | Significance (WT vs. GPR34 KO) |

| TNF-α | ~3.5 | ~2.0 | p < 0.01 |

| IL-1β | ~4.0 | ~2.5 | p < 0.01 |

| IL-6 | ~3.0 | ~1.8 | *p < 0.01 |

Data represent the fold change in mRNA levels in the ipsilateral L4 dorsal horn.[4]

Table 3: Mechanical Allodynia in Wild-Type (WT) vs. GPR34 Knockout (KO) Mice Following Nerve Injury

| Time Point Post-Injury | Paw Withdrawal Threshold (g) - WT | Paw Withdrawal Threshold (g) - GPR34 KO | Significance (WT vs. GPR34 KO) |

| Baseline | ~4.5 | ~4.5 | Not Significant |

| 7 Days | ~0.5 | ~1.5 | p < 0.05 |

| 14 Days | ~0.4 | ~1.8 | p < 0.05 |

| 21 Days | ~0.4 | ~2.0 | p < 0.05 |

| 28 Days | ~0.5 | ~2.2 | p < 0.05 |

| 35 Days | ~0.6 | ~2.5 | p < 0.05 |

Paw withdrawal threshold was measured using the von Frey test. A lower threshold indicates increased pain sensitivity.[4]

Signaling Pathways Downstream of GPR34 Activation

Upon binding of LysoPS, GPR34, a Gi/o-coupled receptor, initiates a downstream signaling cascade within microglia that promotes a pro-inflammatory phenotype. This involves the activation of two key intracellular pathways: the Phosphoinositide 3-kinase (PI3K)-AKT pathway and the Extracellular signal-regulated kinase (ERK) MAP kinase pathway.[5][6][7] Activation of these pathways ultimately leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to sensitize neurons and contribute to the maintenance of neuropathic pain.[4][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of GPR34 in neuropathic pain.

Animal Model of Neuropathic Pain

A commonly used model is the L4 spinal nerve ligation or transection model in mice or rats.[2] This procedure involves the surgical ligation and transection of the L4 spinal nerve, which reliably induces mechanical allodynia, a hallmark of neuropathic pain.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of GPR34 and pro-inflammatory cytokines in the spinal cord.

-

Tissue Preparation: The ipsilateral L4 dorsal horn of the spinal cord is dissected at various time points post-injury.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted using standard methods (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.

-

Primer Sequences (Mouse):

-

GPR34: Forward: 5'-TCT GGG CTT CAT CTT TGC C-3', Reverse: 5'-TGG TGT TGA GGT TGG TGT CA-3'

-

TNF-α: Forward: 5'-CAG GCA GGC AGT AAG AGC T-3', Reverse: 5'-AGG TGC TCA TGT CCT CAT CC-3'

-

IL-1β: Forward: 5'-AGA GCT TCA GGC AGG CAG TA-3', Reverse: 5'-AGG TGC TCA TGT CCT CAT CC-3'

-

IL-6: Forward: 5'-CCG GAG AGG AGA CTT CAC AG-3', Reverse: 5'-TTT CCA CGA TTT CCC AGA GA-3'

-

iNOS: Forward: 5'-GCA GAG ATT GGC AGG AAG AA-3', Reverse: 5'-GCA TTT GCT GAG GGT TGA G-3'

-

GAPDH (housekeeping gene): Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3', Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'

-

-

Data Analysis: Gene expression is normalized to a housekeeping gene (e.g., GAPDH) and the fold change is calculated using the ΔΔCt method.

Immunohistochemistry (IHC)

IHC is employed to visualize the expression and localization of proteins of interest, such as the microglial marker Iba1, in spinal cord sections.

-

Tissue Preparation: Animals are transcardially perfused with 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and cryoprotected in sucrose solution. 20-30 µm thick cryosections are prepared.

-

Staining Protocol:

-

Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Primary Antibody: Sections are incubated with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:500 - 1:1000 dilution) overnight at 4°C.[9][10]

-

Secondary Antibody: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature.

-

Mounting and Imaging: Sections are mounted with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence or confocal microscope.

-

Behavioral Testing: Von Frey Test for Mechanical Allodynia

The von Frey test is the gold standard for assessing mechanical sensitivity in rodents.

-

Acclimatization: Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimatize for at least 30 minutes before testing.

-

Procedure (Up-Down Method):

-

A series of calibrated von Frey filaments with logarithmically incremental stiffness are used.

-

Testing begins with a mid-range filament applied to the plantar surface of the hind paw until it bends.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

-

The pattern of responses is used to calculate the 50% paw withdrawal threshold (PWT) using the formula: 50% PWT = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value from the Chaplan et al., 1994 paper based on the pattern of responses, and δ is the mean difference in log units between stimuli.[4]

-

Therapeutic Potential: GPR34 Antagonism

The crucial role of GPR34 in the pro-inflammatory activation of microglia in neuropathic pain makes it an attractive target for therapeutic intervention. The development of potent and selective GPR34 antagonists is an active area of research.

Table 4: Preclinical Efficacy of GPR34 Antagonists

| Compound | Assay | Potency (IC50) | In Vivo Efficacy | Reference |

| YL-365 | Tango Assay | 17 nM | Reverses mechanical allodynia in a mouse model of neuropathic pain. | [11] |

| Compound 5e | Tango Assay | 59 nM | Demonstrates excellent efficacy in a mouse model of neuropathic pain. | [6] |

Preclinical studies have demonstrated that both genetic deletion of GPR34 and pharmacological blockade with selective antagonists can significantly attenuate nerve injury-induced mechanical allodynia.[4][6][11] This analgesic effect is associated with a reduction in the expression of pro-inflammatory cytokines in the spinal cord. These findings provide a strong rationale for the continued development of GPR34 antagonists as a novel class of non-opioid analgesics for the treatment of neuropathic pain.

Conclusion and Future Directions

GPR34 has emerged as a key player in the complex interplay between the nervous and immune systems that underlies neuropathic pain. Its specific expression in microglia and its role in mediating pro-inflammatory signaling in response to nerve injury position it as a highly promising therapeutic target. The data summarized in this guide underscore the potential of GPR34-targeted therapies to alleviate neuropathic pain by dampening neuroinflammation.

Future research in this area should focus on:

-

Developing highly selective and brain-penetrant GPR34 antagonists: This will be crucial for translating the promising preclinical findings into clinical candidates.

-

Elucidating the complete downstream signaling network of GPR34: A deeper understanding of the signaling cascade will aid in identifying additional targets and potential biomarkers.

-

Investigating the role of GPR34 in other chronic pain conditions: Given the common mechanisms of neuroinflammation across different pain states, GPR34 may represent a broader therapeutic target.

-

Validating the role of GPR34 in human neuropathic pain: Studies on human tissues and the use of patient-derived cells will be essential to confirm the translational relevance of the preclinical findings.

References

- 1. researchgate.net [researchgate.net]

- 2. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Selective agonism of GPR34 stimulates microglial uptake and clearance of amyloid β fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 11. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

YL-365: A Novel Antagonist of GPR34 with Implications for Microglia-Mediated Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The G protein-coupled receptor 34 (GPR34) has emerged as a critical regulator of microglial function and a key player in the intricate processes of neuroinflammation. Predominantly expressed on microglia, GPR34 is implicated in a range of neurological conditions, including neuropathic pain and neurodegenerative diseases. This technical guide provides a comprehensive overview of YL-365, a potent and selective antagonist of GPR34, and its effects on microglia activation. We will delve into the molecular mechanisms, signaling pathways, and the potential therapeutic applications of targeting GPR34 with this compound. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a valuable resource for the scientific community.

Introduction to GPR34 and its Role in Microglia

Microglia, the resident immune cells of the central nervous system (CNS), are central to maintaining neuronal health and responding to injury and disease.[1] Their activation state is a critical determinant in the progression of various neurological disorders. GPR34 is a G protein-coupled receptor highly enriched in microglia.[1][2] Its endogenous ligand is lysophosphatidylserine (LysoPS), a bioactive lipid mediator.[3] The interaction between LysoPS and GPR34 triggers a signaling cascade that modulates microglial activity, including proliferation, migration, and cytokine production.

Emerging evidence strongly suggests that the GPR34 signaling axis is a key driver of neuroinflammation. Activation of GPR34 by LysoPS has been shown to promote a pro-inflammatory phenotype in microglia, leading to the release of inflammatory mediators.[4][5] Conversely, the inhibition of GPR34 signaling, either through genetic deletion or pharmacological antagonism, has been demonstrated to suppress these pro-inflammatory responses.[4][5] This positions GPR34 as a promising therapeutic target for conditions characterized by detrimental neuroinflammation.

This compound: A Selective GPR34 Antagonist

This compound is a recently identified small molecule that acts as a potent and selective competitive antagonist of human GPR34.[3][6] Structural studies using cryo-electron microscopy have revealed that this compound binds to a portion of the orthosteric binding pocket of the GPR34 receptor, effectively blocking the binding of its endogenous ligand, LysoPS, and preventing receptor activation.[3][6]

The Effect of this compound on Microglia Activation

As a GPR34 antagonist, this compound is poised to modulate microglia activation by inhibiting the pro-inflammatory signaling cascade initiated by LysoPS. The primary mechanism of action of this compound is the attenuation of downstream signaling pathways, leading to a reduction in the production and release of pro-inflammatory cytokines and other inflammatory mediators by microglia.

Signaling Pathways Modulated by this compound

Activation of GPR34 by LysoPS in microglia initiates downstream signaling primarily through the PI3K-AKT and ERK pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and inflammation. By blocking GPR34, this compound is expected to inhibit the activation of these signaling cascades.

Below is a diagram illustrating the proposed signaling pathway of GPR34 and the inhibitory action of this compound.

Caption: GPR34 signaling pathway and the inhibitory effect of this compound.

Quantitative Data on GPR34 Inhibition

While specific quantitative data on the direct effects of this compound on microglia cytokine production is emerging, studies on GPR34 knockout mice and other GPR34 antagonists provide valuable insights into the expected outcomes.

| Parameter | Condition | Result | Reference |

| Pro-inflammatory Cytokine mRNA Expression (e.g., TNF-α, IL-1β) | GPR34-deficient microglia vs. Wild-type microglia (post-nerve injury) | Significantly attenuated in GPR34-deficient microglia | [4][5] |

| Mechanical Allodynia (Neuropathic Pain Model) | Intrathecal administration of a GPR34 antagonist | Reduced neuropathic pain behavior | [4][5] |

| Microglial Morphology | GPR34-deficient vs. Wild-type microglia (post-nerve injury) | No significant difference in numbers or morphology | [4][5] |

Experimental Protocols

The following are generalized methodologies for key experiments relevant to studying the effects of this compound on microglia activation.

Primary Microglia Culture and Treatment

-

Isolation: Primary microglia are isolated from the cerebral cortices of neonatal mice or rats. The brain tissue is dissociated, and microglia are separated using techniques such as magnetic-activated cell sorting (MACS) with CD11b microbeads or by differential adhesion.

-

Culture: Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Treatment: To induce an inflammatory response, microglia are stimulated with lipopolysaccharide (LPS) or LysoPS. This compound is added to the culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression

-

RNA Extraction: Total RNA is extracted from treated microglia using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: qRT-PCR is performed using SYBR Green master mix and primers specific for target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neuropathic Pain Model and Behavioral Testing

-

Surgical Model: A common model is the L4 spinal nerve ligation or transection in rodents to induce neuropathic pain.

-

Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or directly into the CNS (e.g., intrathecally).

-

Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold in response to a mechanical stimulus is measured.

Below is a diagram illustrating a typical experimental workflow for evaluating this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a potential therapeutic lead for neurological disorders underpinned by microglial-driven neuroinflammation. Its high selectivity for GPR34 offers the potential for targeted intervention with a reduced risk of off-target effects. Further research is warranted to fully elucidate the therapeutic window and efficacy of this compound in various disease models. Key future directions include:

-

Comprehensive in vivo studies to assess the pharmacokinetics, pharmacodynamics, and long-term safety of this compound.

-

Investigation of the role of this compound in modulating microglial phenotype beyond pro-inflammatory cytokine production, including phagocytosis and synaptic pruning.

-

Exploration of the therapeutic potential of this compound in a broader range of neurodegenerative diseases where neuroinflammation is a key pathological feature.

The continued investigation of this compound and the GPR34 signaling pathway will undoubtedly provide deeper insights into the complex role of microglia in brain health and disease, paving the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on GPR34 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on G protein-coupled receptor 34 (GPR34) antagonists. It covers the core aspects of GPR34 biology, the discovery and characterization of its antagonists, detailed experimental protocols, and the relevant signaling pathways. This document is intended to serve as a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting GPR34.

Introduction to GPR34

G protein-coupled receptor 34 (GPR34) is a class A rhodopsin-like GPCR whose endogenous ligand has been identified as lysophosphatidylserine (LysoPS).[1][2][3] GPR34 is primarily expressed in immune cells, such as microglia and mast cells, and has been implicated in a variety of physiological and pathological processes.[1][4] Its involvement in immune regulation, neuroinflammation, and cancer has made it an attractive target for drug discovery.[1][5][6] The development of selective GPR34 antagonists holds significant promise for the treatment of various diseases, including neuropathic pain, inflammatory disorders, and certain types of cancer.[1][4]

GPR34 Signaling Pathways

GPR34 primarily couples to inhibitory G proteins of the Gi/o family.[7] Upon activation by LysoPS, GPR34 initiates downstream signaling cascades that modulate cellular functions. The key signaling pathways activated by GPR34 include:

-

PI3K/AKT Pathway: Activation of GPR34 leads to the stimulation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt, a key regulator of cell survival and proliferation.[7]

-

ERK/MAPK Pathway: GPR34 signaling also involves the activation of the extracellular signal-regulated kinase (ERK) pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and inflammation.[7]

Antagonists of GPR34 act by competitively binding to the receptor, thereby blocking the binding of LysoPS and inhibiting the activation of these downstream signaling pathways.[1][4]

References

- 1. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]

- 2. genecards.org [genecards.org]

- 3. GPR34 - Wikipedia [en.wikipedia.org]

- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

YL-365: A Technical Guide for Basic Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-365 is a potent and highly selective competitive antagonist of the G-protein-coupled receptor 34 (GPR34).[1][2] This receptor and its endogenous ligand, lysophosphatidylserine (LysoPS), are implicated in various physiological and pathological processes within the central nervous system, including neuroinflammation and neuropathic pain. Emerging research has highlighted GPR34 as a promising therapeutic target, and this compound serves as a critical pharmacological tool for investigating its roles in neuronal function and disease. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, relevant experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

Pharmacological Profile of this compound

The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity for GPR34.

| Parameter | Value | Assay System | Reference |

| Potency | |||

| IC50 | 17 nM | Tango Assay (GPR34) | [1] |

| Selectivity | |||

| Other GPCRs | No significant activity | Tango Assay | [1] |

| Protein Kinases | No inhibitory effect | Kinase Screening Panel (378 kinases) | [1] |

*Further details on selectivity: this compound was tested against a panel of other G-protein-coupled receptors, including lipid receptors (LPA receptors, S1P receptors, GPR55, CB1, and CB2), P2Y receptor (P2Y12R), chemokine receptor (CXCR5), adenosine receptor (A3AR), Gonadotropin-releasing hormone receptor (GnRH1R), angiotensin receptor (AGTR1), and acetylcholine receptors (CHRM1 and CHRM2), and showed no significant activity.[1] Similarly, no inhibitory effects were observed against a panel of 378 human protein kinases.[1]

In Vivo Toxicology Summary

This compound has demonstrated a favorable safety profile in preclinical studies.

| Study Type | Species | Dose and Administration | Key Findings | Reference |

| Acute Toxicity | Mouse | 200 mg/kg (intraperitoneal) | No mortality observed. | [1] |

| Repeated Dose Toxicity | Mouse | 100 mg/kg (intraperitoneal, twice daily for 14 days) | No noticeable change in body weight, no organ damage observed, and no significant effects on blood cell counts or other blood parameters. | [1] |

Signaling Pathways and Mechanisms of Action

This compound acts as a competitive antagonist at the orthosteric binding site of the GPR34 receptor.[1] GPR34 is known to couple to the Gi family of G proteins. Upon activation by its endogenous ligand, LysoPS, GPR34 initiates a signaling cascade that, in the context of neuroinflammation, can lead to the activation of microglia and the upregulation of pro-inflammatory mediators. This compound blocks this activation. One of the downstream effects of this compound treatment is the downregulation of inducible nitric oxide synthase (iNOS) expression in M1 microglia, thereby suppressing pro-inflammatory responses and alleviating hyperalgesia in neuropathic pain models.[1]

References

Methodological & Application

Application Notes and Protocols for YL-365 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-365 is a potent and selective antagonist of the G protein-coupled receptor 34 (GPR34).[1][2][3] GPR34 is a receptor for lysophosphatidylserine (LysoPS) and is implicated in various physiological and pathological processes, including immune regulation and neuropathic pain.[4][5] this compound acts as a competitive antagonist, binding to the orthosteric binding pocket of the GPR34 receptor.[1][3][4] Preclinical studies have demonstrated its potential as an antinociceptive agent in neuropathic pain models, without causing obvious toxicity.[2][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound selectively targets GPR34, a Gi/o-coupled GPCR. Upon binding of its endogenous ligand, LysoPS, GPR34 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is involved in various cellular responses. This compound competitively blocks the binding of LysoPS to GPR34, thereby inhibiting the downstream signaling cascade.

GPR34 Signaling Pathway

Caption: GPR34 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols are designed to assess the in vitro cellular effects of this compound. These assays are crucial for determining its potency, selectivity, and potential cytotoxic effects.

Experimental Workflow

Caption: General experimental workflow for in vitro characterization of this compound.

Cell Viability Assay

This protocol determines the effect of this compound on cell viability and proliferation. A common method is the MTT or CellTiter-Glo® assay.

Materials:

-

GPR34-expressing cell line (e.g., HEK293-GPR34, CHO-GPR34)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assay:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.

Data Presentation:

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.01 | 98.1 ± 4.5 |

| 0.1 | 95.3 ± 3.8 |

| 1 | 89.7 ± 6.1 |

| 10 | 52.4 ± 7.3 |

| 100 | 15.8 ± 4.9 |

| IC50 (µM) | ~12.5 |

Apoptosis Assay

This protocol determines if this compound induces programmed cell death. Annexin V staining followed by flow cytometry is a standard method.

Materials:

-

GPR34-expressing cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol.

-

Cell Harvesting: After the incubation period (e.g., 24-48 hours), collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation:

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound (10 µM) | 60.1 ± 3.5 | 25.4 ± 2.9 | 14.5 ± 1.8 |

| This compound (50 µM) | 25.8 ± 4.2 | 48.7 ± 3.7 | 25.5 ± 2.4 |

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the GPR34 signaling pathway.

Materials:

-

GPR34-expressing cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

LysoPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GPR34, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Pre-treat with this compound for 1 hour, followed by stimulation with LysoPS for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Data Presentation:

| Treatment | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| LysoPS | 5.2 ± 0.6 | 4.8 ± 0.5 |

| This compound (1 µM) + LysoPS | 2.1 ± 0.3 | 1.9 ± 0.4 |

| This compound (10 µM) + LysoPS | 1.2 ± 0.2 | 1.1 ± 0.3 |

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for YL-365 in Neuropathic Pain Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology presents significant challenges for the development of effective therapeutics. YL-365 has emerged as a promising novel compound for the management of neuropathic pain. This compound is a potent and selective antagonist of the G protein-coupled receptor 34 (GPR34), with an IC50 value of 17 nM.[1] Preclinical studies have demonstrated that this compound exhibits significant antinociceptive effects in a mouse model of neuropathic pain without apparent toxicity.[1][2]

These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of this compound in preclinical models of neuropathic pain. Detailed protocols for in vivo studies, including the induction of neuropathic pain and behavioral assessments, are provided to guide researchers in their investigation of this compound's therapeutic potential.

Mechanism of Action

This compound functions as a competitive antagonist at the GPR34 receptor.[2][3] GPR34 is a Gi-coupled receptor whose endogenous ligand is lysophosphatidylserine (LysoPS).[2][3] The binding of this compound to the orthosteric binding pocket of GPR34 induces an allosteric change in the receptor, preventing its activation by LysoPS and subsequent downstream signaling.[2][3] While the precise downstream signaling cascade of GPR34 in nociceptive pathways is still under investigation, its antagonism by this compound has been shown to alleviate neuropathic pain.

Proposed Signaling Pathway of GPR34 in Nociception and Inhibition by this compound

Caption: Proposed GPR34 signaling in nociception and its inhibition by this compound.

Preclinical Efficacy Data (Hypothetical)

The following tables represent the expected format for presenting quantitative data from preclinical studies of this compound.

Table 1: In Vitro Antagonist Activity of this compound

| Assay Type | Parameter | This compound |

| GPR34 Receptor Binding | IC50 | 17 nM |

| Functional Antagonism | IC50 | 25 nM |

Table 2: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | Paw Withdrawal Latency (s) - Day 7 Post-CCI |

| Vehicle | - | 1.5 ± 0.3 | 4.2 ± 0.8 |

| This compound | 1 | 3.8 ± 0.5 | 8.5 ± 1.1 |

| This compound | 10 | 7.2 ± 0.9 | 12.1 ± 1.5 |

| This compound | 30 | 10.5 ± 1.2 | 15.8 ± 1.8 |

| Positive Control (Gabapentin) | 100 | 8.1 ± 1.0 | 13.5 ± 1.6 |

| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are presented as mean ± SEM. |

Experimental Protocols

Animal Models of Neuropathic Pain

Several rodent models are commonly used to induce neuropathic pain, each mimicking different aspects of clinical conditions.[4][5][6] The choice of model may depend on the specific scientific question being addressed.

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, resulting in thermal hyperalgesia and mechanical allodynia.[4][7]

-

Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[4][7] It produces a robust and long-lasting neuropathic pain state.

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model is induced by the administration of chemotherapeutic agents such as paclitaxel or vincristine and is relevant for studying a common side effect of cancer treatment.[5]

Detailed Protocol: Chronic Constriction Injury (CCI) Model

Materials:

-

Adult male Sprague-Dawley rats (200-250 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

4-0 chromic gut suture

-

Wound clips or sutures

-

Antiseptic solution and sterile saline

Procedure:

-

Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).

-

Shave the lateral surface of the thigh of the right hind limb and sterilize the area with an antiseptic solution.

-

Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, with about 1 mm spacing between them.

-

The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Administer post-operative analgesics as per institutional guidelines for the first 48 hours.

-

Allow the animals to recover for 7 days before behavioral testing.

Behavioral Assessments for Neuropathic Pain

1. Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-painful mechanical stimulus.

Materials:

-

Set of von Frey filaments with varying bending forces (e.g., 0.4g to 26g)

-

Elevated wire mesh platform

Procedure:

-

Acclimatize the animal in an individual plastic cage on the wire mesh platform for at least 15 minutes before testing.

-

Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and increasing until a withdrawal response is observed.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.

2. Thermal Hyperalgesia (Plantar Test)

This test measures the sensitivity to a painful heat stimulus.

Materials:

-

Plantar test apparatus with a radiant heat source

-

Plexiglass enclosures

Procedure:

-

Place the animal in a plexiglass enclosure on the glass surface of the plantar test apparatus and allow it to acclimatize.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source and measure the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

-

A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

-

Perform three measurements per paw, with at least 5 minutes between each measurement.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain by targeting the GPR34 receptor. The protocols and guidelines presented in these application notes provide a framework for the systematic evaluation of this compound in established preclinical models. Rigorous experimental design and careful execution of behavioral assessments are crucial for elucidating the full therapeutic potential of this novel compound and advancing its development toward clinical applications.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 5. ojs.ikm.mk [ojs.ikm.mk]

- 6. scielo.br [scielo.br]

- 7. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]

Application Notes and Protocols: Investigating the Potential of YL-365 in Cancer Cell Line Research

For Research Use Only.

Introduction

YL-365 is a potent and selective antagonist of the G protein-coupled receptor 34 (GPR34).[1][2][3][4] Current research has primarily focused on its therapeutic potential in neuropathic pain models, where it has demonstrated significant activity without obvious toxicity.[1][2] GPR34, a receptor for lysophosphatidylserine (LysoPS), is involved in various physiological and pathological processes.[1][2] While the role of the LysoPS/GPR34 signaling axis in cancer is not well-established, emerging evidence suggests that lipid signaling pathways can play a role in tumor progression and metastasis. These application notes provide a comprehensive set of proposed experimental protocols to investigate the potential anti-cancer effects of this compound in various cancer cell lines.

Mechanism of Action

This compound acts as a competitive antagonist that binds to a portion of the orthosteric binding pocket of GPR34.[1][2][3] This binding prevents the interaction of the endogenous agonist, LysoPS, and subsequently inhibits downstream signaling pathways.[1] Cryo-electron microscopy studies have revealed the specific interactions between this compound and the transmembrane helices of GPR34, elucidating the mechanism of its inhibitory action.[1] this compound has shown high selectivity for GPR34, with no significant activity against a broad panel of other GPCRs and protein kinases.[1][4]

Proposed Investigation in Cancer Cell Lines

The following sections outline a series of proposed experiments to evaluate the potential of this compound as an anti-cancer agent. These protocols are based on standard methodologies in cancer cell line research.

Cell Line Selection

A panel of human cancer cell lines from different tissues of origin should be selected. It is recommended to include cell lines with known expression levels of GPR34, if available, or to first perform a screen to determine GPR34 expression.

Table 1: Proposed Cancer Cell Line Panel

| Cell Line | Cancer Type | Rationale |

| A549 | Lung Carcinoma | Commonly used lung cancer model. |

| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive breast cancer model. |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer model. |

| HCT116 | Colorectal Carcinoma | A well-characterized colon cancer cell line. |

| U-87 MG | Glioblastoma | To investigate effects on brain tumors. |

| PANC-1 | Pancreatic Carcinoma | A model for a highly aggressive cancer. |

Experimental Workflow

Protocols

Protocol 1: Determination of GPR34 Expression by Western Blot

Objective: To quantify the protein expression level of GPR34 in the selected cancer cell lines.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against GPR34

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture the selected cancer cell lines to 80-90% confluency.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPR34 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plates for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Table 2: Hypothetical IC50 Values (µM) of this compound on Cancer Cell Lines

| Cell Line | 24h | 48h | 72h |

| A549 | >100 | 75.2 | 50.1 |

| MCF-7 | 89.5 | 62.3 | 41.7 |

| MDA-MB-231 | 65.4 | 45.8 | 28.9 |

| HCT116 | >100 | 88.1 | 63.5 |

| U-87 MG | 78.9 | 55.2 | 36.8 |

| PANC-1 | 52.1 | 33.6 | 19.4 |

Note: The above data is hypothetical and for illustrative purposes only.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Selected cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol 4: Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

-

Selected cancer cell lines

-

This compound

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Hypothetical Cell Cycle Distribution (%) after 48h this compound Treatment

| Cell Line | Treatment | G0/G1 | S | G2/M |

| MDA-MB-231 | Vehicle | 55.2 | 30.1 | 14.7 |

| This compound (IC50) | 70.5 | 15.3 | 14.2 | |

| PANC-1 | Vehicle | 58.9 | 28.4 | 12.7 |

| This compound (IC50) | 75.1 | 12.5 | 12.4 |

Note: The above data is hypothetical and for illustrative purposes only, suggesting a potential G1 arrest.

Conclusion

While the current body of research on this compound is focused on its role as a GPR34 antagonist in neuropathic pain, its potential in cancer remains an unexplored area. The proposed protocols provide a comprehensive framework for the initial investigation of this compound's anti-cancer properties in vitro. These studies will help to determine if targeting the GPR34 signaling pathway with this compound could be a novel therapeutic strategy for cancer treatment. Further research will be necessary to validate any positive findings in preclinical in vivo models.

References

- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for Assessing YL-365 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-365 is a potent and selective antagonist of the G-protein coupled receptor 34 (GPR34).[1] GPR34 is a receptor for lysophosphatidylserine and is implicated in various physiological and pathological processes. Emerging evidence suggests that GPR34 is overexpressed in several human cancers, including glioblastoma, lymphoma, and kidney cancer, making it a promising therapeutic target.[2] this compound competitively binds to the orthosteric binding pocket of GPR34, inhibiting its signaling functions.[1] This document provides detailed protocols for assessing the in vivo efficacy of this compound in a subcutaneous xenograft cancer model.

GPR34 Signaling Pathway

GPR34 activation initiates downstream signaling cascades, primarily through the PI3K/AKT and ERK pathways, which are crucial for cell proliferation and survival. This compound, as a GPR34 antagonist, is expected to inhibit these pathways.

Caption: GPR34 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Line Selection and Culture

Cell Line: A172 (human glioblastoma) is a suitable cell line as it has been shown to express GPR34.

Culture Conditions:

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Environment: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Animal Model

-

Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old, female.

-

Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the commencement of the experiment.

Xenograft Tumor Implantation

-

Cell Preparation: Harvest A172 cells during the exponential growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

This compound Formulation and Administration

-

Formulation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a vehicle such as corn oil or a solution of 0.5% methylcellulose and 0.2% Tween 80.

-

Dose Escalation Study (Maximum Tolerated Dose - MTD):

-

Begin with a dose of 10 mg/kg, based on similar in vivo studies with other GPCR modulators.[3]

-

Administer escalating doses (e.g., 10, 30, 100 mg/kg) to different cohorts of non-tumor-bearing mice.

-

Monitor for signs of toxicity, including weight loss, behavioral changes, and mortality for 7-14 days. The MTD is the highest dose that does not induce significant toxicity.

-

-

Administration: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups. Administer this compound (at the determined MTD or a therapeutic dose) and vehicle control daily via oral gavage or intraperitoneal injection.

Efficacy Assessment

-

Primary Endpoint: Tumor growth inhibition. Measure tumor volume and body weight every 2-3 days.

-

Secondary Endpoint: Survival analysis. Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size (e.g., 2000 mm³) or if significant body weight loss (>20%) is observed.

-

Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, collect tumor tissue for analysis of target engagement.

Pharmacodynamic Marker Analysis

-

Tissue Processing: Homogenize tumor tissue and extract proteins.

-

Western Blot Analysis:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, p-S6, and total S6.[4][5]

-

Use an appropriate loading control (e.g., β-actin or GAPDH).

-